molecular formula C7H9NO2 B1296767 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one CAS No. 23012-25-1

1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one

Cat. No. B1296767
Key on ui cas rn: 23012-25-1
M. Wt: 139.15 g/mol
InChI Key: YJWCNOMJKJYKLQ-UHFFFAOYSA-N
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Patent
US07547709B2

Procedure details

Chloroacetylacetone 8 g (59.4 mmol) is dissolved in 70 ml of glacial acetic acid and ammonium acetate 13.7 g (178.2 mmol) is then added and the mixture is refluxed for 4 hours. The solution is cooled, brought to pH 5 and extracted into ether; the organic layer is dried over Na2SO4 and concentrated to dryness in vacuo. The residue is purified by column chromatography on silica gel using 8:2 hexane:ethyl acetate as eluent. The 2,4-dimethyl-5-acetyloxazole is obtained as orange needles (2.2 g, 27%).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([CH2:5][C:6](=O)[CH3:7])=[O:4].[C:9]([O-:12])(=O)[CH3:10].[NH4+:13]>C(O)(=O)C>[CH3:10][C:9]1[O:12][C:5]([C:3](=[O:4])[CH3:2])=[C:6]([CH3:7])[N:13]=1 |f:1.2|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
ClCC(=O)CC(C)=O
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
13.7 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled
EXTRACTION
Type
EXTRACTION
Details
extracted into ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer is dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is purified by column chromatography on silica gel using 8:2 hexane

Outcomes

Product
Name
Type
product
Smiles
CC=1OC(=C(N1)C)C(C)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 27%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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